2-bromo-N-mesityl-3,4,5-trimethoxybenzamide
Overview
Description
2-bromo-N-mesityl-3,4,5-trimethoxybenzamide is an organic compound that features a bromine atom, a mesityl group, and three methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-mesityl-3,4,5-trimethoxybenzamide typically involves the bromination of a mesityl-substituted benzamide precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-mesityl-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-mesityl-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-mesityl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3,5-trimethylbenzene: Similar in structure but lacks the benzamide and methoxy groups.
N-mesityl-3,4,5-trimethoxybenzamide: Similar but without the bromine atom.
2-bromo-N-mesitylbenzamide: Lacks the methoxy groups.
Uniqueness
2-bromo-N-mesityl-3,4,5-trimethoxybenzamide is unique due to the combination of the bromine atom, mesityl group, and three methoxy groups attached to the benzamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-10-7-11(2)16(12(3)8-10)21-19(22)13-9-14(23-4)17(24-5)18(25-6)15(13)20/h7-9H,1-6H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYLHHSFWCQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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